molecular formula C19H24N4O5S B2408293 Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034575-42-1

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2408293
CAS No.: 2034575-42-1
M. Wt: 420.48
InChI Key: XLKNXUVKWYMHOP-UHFFFAOYSA-N
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Description

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with diverse applications in various scientific fields. Its unique structure and properties make it an interesting subject for study.

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.

Mode of Action

Based on its structural similarity to imatinib , it can be inferred that it might interact with its targets in a similar manner. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the coupling of various intermediates. The process typically starts with the preparation of the 2,6-dimethylpyrimidin-4-yl ether intermediate, which is then reacted with a piperidine derivative. This intermediate undergoes further sulfonation, followed by a carbamate formation step to yield the final product. Reaction conditions often include the use of polar solvents, controlled temperatures, and catalysts to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate involves large-scale reactors and continuous flow processes. The key steps include efficient mixing, precise temperature control, and high-purity starting materials to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic rings and functional groups present in the molecule facilitate these reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using halogens, nitrates, or sulfonates under specific conditions.

Major Products

The primary products formed from these reactions depend on the reagent and conditions used. For example, oxidation may lead to the formation of phenolic derivatives, while reduction might result in amine products.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable for creating novel compounds.

Biology

In biological research, it is used to study enzyme interactions and receptor binding due to its structural compatibility with various biological targets.

Medicine

Medically, it shows potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in targeting diseases where these pathways are involved.

Industry

Industrially, this compound finds use in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Compared to other carbamate derivatives, this compound stands out due to its unique substitution pattern on the aromatic ring and the presence of a pyrimidine moiety. Similar compounds include:

  • Phenylcarbamate derivatives: Known for their use in pharmaceuticals and agrochemicals.

  • Sulfonylpiperidine derivatives: Often used in medicinal chemistry for designing enzyme inhibitors.

  • Dimethylpyrimidine derivatives: Studied for their role in DNA interactions and enzyme inhibition.

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate offers a unique combination of these functional groups, enhancing its versatility and application range.

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Properties

IUPAC Name

methyl N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13-11-18(21-14(2)20-13)28-16-5-4-10-23(12-16)29(25,26)17-8-6-15(7-9-17)22-19(24)27-3/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKNXUVKWYMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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